molecular formula C7H4BrNO2 B13673045 7-Bromobenzo[c]isoxazol-3(1H)-one

7-Bromobenzo[c]isoxazol-3(1H)-one

Cat. No.: B13673045
M. Wt: 214.02 g/mol
InChI Key: RVJXWSIHYSKYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromobenzo[c]isoxazol-3(1H)-one is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The bromine atom at the 7th position and the isoxazol-3(1H)-one core structure make this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-2-fluorobenzonitrile with N-hydroxyacetamide in the presence of a base such as potassium tert-butoxide in N,N-dimethylformamide (DMF). The reaction mixture is stirred at ambient temperature, followed by purification through flash column chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzo[c]isoxazol-3(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromobenzo[c]isoxazol-3(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromobenzo[c]isoxazol-3(1H)-one involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 7-Bromobenzo[d]isoxazol-3-amine
  • 6-Bromobenzo[d]isoxazol-3-amine

Comparison: Compared to similar compounds, 7-Bromobenzo[c]isoxazol-3(1H)-one exhibits unique reactivity and properties due to the specific positioning of the bromine atom and the isoxazole ring. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

7-bromo-1H-2,1-benzoxazol-3-one

InChI

InChI=1S/C7H4BrNO2/c8-5-3-1-2-4-6(5)9-11-7(4)10/h1-3,9H

InChI Key

RVJXWSIHYSKYMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NOC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.